RAD57 protein - 145137-45-7

RAD57 protein

Catalog Number: EVT-1518330
CAS Number: 145137-45-7
Molecular Formula: C9H16O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RAD57 is sourced from the yeast Saccharomyces cerevisiae, where it functions as part of the Rad52 epistasis group, which includes other key proteins involved in DNA repair mechanisms. This classification places RAD57 within a broader context of proteins that collectively facilitate homologous recombination, a critical pathway for repairing DNA damage .

Synthesis Analysis

Methods and Technical Details

The synthesis of RAD57 can be achieved through recombinant DNA technology. The RAD57 gene can be cloned into expression vectors suitable for yeast or bacterial systems. Subsequent expression in these systems allows for the production of the RAD57 protein, which can then be purified using various chromatographic techniques such as affinity chromatography or ion-exchange chromatography.

In laboratory settings, the purification process typically involves:

  • Cell lysis to release proteins.
  • Centrifugation to remove cell debris.
  • Chromatography steps to isolate RAD57 based on its size or binding properties.

These methods ensure high purity and functional integrity of RAD57 for further biochemical assays .

Molecular Structure Analysis

Structure and Data

RAD57 shares structural similarities with other Rad51 paralogs, characterized by a conserved ATPase domain that is essential for its function in homologous recombination. The protein forms a heterodimer with RAD55, which enhances its stability and functionality. Structural studies have shown that the RAD55-RAD57 complex interacts with single-stranded DNA (ssDNA) to stabilize Rad51 filaments, thereby playing a pivotal role in DNA repair processes .

Structural Data

  • Molecular Weight: Approximately 50 kDa.
  • Open Reading Frame: The nucleotide sequence of the RAD57 gene reveals an open reading frame of 1380 base pairs .
Chemical Reactions Analysis

Reactions and Technical Details

RAD57 participates in several biochemical reactions during homologous recombination:

  • It forms complexes with ssDNA and Rad51, stabilizing these interactions against disruption by anti-recombinase proteins such as Srs2.
  • The presence of RAD55 enhances the binding affinity of RAD57 to ssDNA, promoting the formation of stable nucleoprotein filaments necessary for effective DNA repair .

These interactions are vital for maintaining the integrity of Rad51 presynaptic complexes during homologous recombination.

Mechanism of Action

Process and Data

The mechanism by which RAD57 operates involves several key steps:

  1. Binding: RAD55-RAD57 heterodimers bind to ssDNA, facilitating the recruitment of Rad51.
  2. Stabilization: This complex stabilizes Rad51-ssDNA filaments, preventing their disassembly by Srs2.
  3. Regulation: By forming complexes with both Rad51 and Srs2, RAD55-RAD57 modulates the activity of these proteins, ensuring efficient DNA repair while preventing excessive disassembly .

Data from experiments indicate that when RAD55-RAD57 are present, the mean length of Rad51 filaments increases significantly, demonstrating their protective role against Srs2-mediated disruption .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stable under standard laboratory conditions but may require specific buffer compositions to maintain activity.

Chemical Properties

  • Binding Affinity: Exhibits high affinity for ssDNA and interacts with other proteins involved in homologous recombination.
  • Post-translational Modifications: May undergo phosphorylation and other modifications that regulate its activity and interactions.

Relevant analyses suggest that these properties are crucial for its function as a molecular chaperone during DNA repair processes .

Applications

Scientific Uses

RAD57 has significant applications in various fields:

  • Genetic Research: Understanding its role aids in elucidating mechanisms of DNA repair and genomic stability.
  • Cancer Studies: Insights into RAD57 function can inform cancer biology, particularly how tumor cells manage DNA damage.
  • Biotechnology: Potential applications in gene editing technologies where precise DNA repair mechanisms are crucial.

Research continues to explore the detailed functions and potential therapeutic targets involving RAD57, emphasizing its importance in cellular biology and medicine .

Structural and Functional Characterization of RAD57 Protein

Primary Sequence Analysis and Conserved Domains in RAD57

RAD57 (Systematic name: YDR004W in Saccharomyces cerevisiae) is a 460-amino acid protein with a molecular weight of 52.2 kDa and an isoelectric point of 6.61. It shares 20–30% sequence identity with the central ATPase core domain of RAD51 recombinase, particularly within the RecA/Rad51 homology region (residues 30–280). This domain harbors the Walker A motif (GxxGxGKT/S; essential for ATP binding) and Walker B motif (hhhhD; coordinates Mg²⁺ for ATP hydrolysis), which are signature features of RecA-family proteins. However, RAD57 lacks the N-terminal DNA-binding domain found in RAD51 and possesses a divergent C-terminal extension (∼180 residues) implicated in protein-protein interactions. Phylogenetic analysis confirms RAD57 belongs to the RADβ subfamily of RecA-like proteins, characterized by non-recombinase functions and sequence divergence outside the core ATPase domain [1] [2].

Table 1: Key Sequence Features of RAD57 Protein

FeatureDetails
Length460 amino acids
Molecular Weight52.2 kDa
Isoelectric Point (pI)6.61
Conserved DomainsRecA/Rad51 core domain (aa 30–280)
Key MotifsWalker A (ATP binding), Walker B (ATP hydrolysis)
Sequence Identity to RAD5120–30% (within core domain)
Unique RegionsDivergent C-terminal extension

RAD57 as a Member of the RAD51 Paralogs: Evolutionary Insights

Rad51 paralogs evolved through gene duplication events from a common RecA-like ancestor, diversifying into two subfamilies: RADα (catalytic recombinases: RAD51/DMC1) and RADβ (non-catalytic regulators). RAD57 is a canonical RADβ paralog conserved across eukaryotes. In budding yeast, five Rad51 paralogs exist: Rad55, Rad57, Shu1, Csm2, and Psy3, functioning in two primary complexes: the Rad55-Rad57 heterodimer and the SHU complex (Shu1-Shu2-Csm2-Psy3). Higher eukaryotes exhibit expanded paralog repertoires; humans possess five canonical paralogs (RAD51B, RAD51C, RAD51D, XRCC2, XRCC3) forming subcomplexes like BCDX2 (RAD51B-C-D-XRCC2). Despite structural divergence, RAD57 orthologs universally facilitate RAD51-mediated homologous recombination (HR). Mutations in human RAD51 paralogs are linked to cancer and Fanconi Anemia, underscoring their conserved role in genome integrity [1] [4] [6].

Table 2: Evolutionary Conservation of RAD51 Paralogs

OrganismRADα SubfamilyRADβ Subfamily (Paralogs)RAD57 Ortholog Complex
S. cerevisiaeRAD51, DMC1Rad55, Rad57, Shu1, Csm2, Psy3Rad55-Rad57 heterodimer
HumansRAD51, DMC1RAD51B, RAD51C, RAD51D, XRCC2, XRCC3BCDX2 complex
C. elegansRAD-51RFS-1/RIP-1RFS-1/RIP-1 heterodimer
Archaea*RadARadB, aRadCN/A

Archaeal RadA paralogs (e.g., Sso2452 in *S. solfataricus) show functional analogies but no direct orthology [6].

Heterodimer Formation with RAD55: Biochemical and Structural Studies

RAD57 functions exclusively as a stable heterodimer with RAD55, with a dissociation constant (Kd) of <2 × 10−10 M. This complex formation is demonstrated through:

  • Yeast Two-Hybrid Analysis: RAD55 directly binds RAD57 but not RAD51, while RAD55 interacts with RAD51 [1] [3].
  • Co-Purification Studies: Affinity-tagged RAD55 co-elutes with RAD57 from cellular extracts, confirming in vivo association [3] [5].
  • Genetic Evidence: rad55Δ and rad57Δ single mutants exhibit identical sensitivity to DNA damage, and the double mutant shows no additive effect, indicating functional interdependence [1].

Structural models propose an elongated architecture for the Rad55-Rad57 heterodimer, with flexible N- and C-termini enabling dynamic interactions with RAD51 and DNA. The heterodimer stoichiometry is 1:1, and phosphorylation of RAD55 at serines 2, 8, and 14 (mediated by checkpoint kinase Mec1) enhances complex stability and HR function during replication stress [4] [7].

ATPase Activity and Comparison with RAD51 Recombinase

Unlike RAD51, which exhibits robust DNA-stimulated ATPase activity essential for strand exchange, RAD57 and the Rad55-Rad57 heterodimer display only weak ATP hydrolysis that is not enhanced by DNA cofactors. Key distinctions include:

PropertyRAD51RAD55-Rad57
ATPase ActivityDNA-stimulated; high turnoverBasal; no DNA stimulation
ATP DependenceRequired for filament assemblyNot required for mediator function
Functional RoleCatalytic strand exchangeRAD51 filament stabilization
Filament FormationForms helical nucleoprotein filamentsTransient association with RAD51 filaments

Mechanistically, Rad55-Rad57 promotes RAD51 nucleation onto RPA-coated ssDNA by:

  • RPA Antagonism: Overcoming RPA’s inhibition of RAD51 binding [3] [5].
  • Filament Chaperoning: Transiently binding RAD51-ssDNA (lifetime: ∼1 min) during filament assembly, followed by ATP hydrolysis-dependent dissociation. This "chaperone-like" activity accelerates RAD51 filament maturation without remaining stably bound [4].
  • Srs2 Counteraction: Facilitating RAD51 re-loading after disruption by the helicase Srs2, rather than blocking Srs2 translocase activity directly [4].

This ATPase-independent mediator function distinguishes RAD57 from catalytically active recombinases and positions it as a critical regulator of HR fidelity.

Compound Names Mentioned:

  • RAD57
  • RAD55
  • RAD51
  • RPA (Replication Protein A)
  • Srs2
  • Walker A motif
  • Walker B motif
  • RecA/Rad51 core domain
  • BCDX2 complex
  • SHU complex

Properties

CAS Number

145137-45-7

Product Name

RAD57 protein

Molecular Formula

C9H16O

Synonyms

RAD57 protein

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